molecular formula C4H2Cl2F4 B14715021 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene CAS No. 13006-21-8

3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene

Cat. No.: B14715021
CAS No.: 13006-21-8
M. Wt: 196.95 g/mol
InChI Key: IDQJKBXVSRRJEC-UHFFFAOYSA-N
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Description

3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene is a halogenated organic compound characterized by the presence of chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methyl-1-propene with difluoromethylating agents in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various products.

    Reduction Reactions: Reduction can lead to the formation of different fluorinated hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated derivatives, while oxidation can produce various oxygenated compounds .

Scientific Research Applications

3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene.

    2-Chloro-2,2-difluoroacetate: Another fluorinated compound with similar reactivity.

    Difluoromethylated Alkenes: Compounds with similar structural features and reactivity

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties.

Properties

CAS No.

13006-21-8

Molecular Formula

C4H2Cl2F4

Molecular Weight

196.95 g/mol

IUPAC Name

3-chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene

InChI

InChI=1S/C4H2Cl2F4/c1-2(3(5,7)8)4(6,9)10/h1H2

InChI Key

IDQJKBXVSRRJEC-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)Cl)C(F)(F)Cl

Origin of Product

United States

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